4-(4-Chlorophenyl)morpholine

CAS No.: 70291-67-7

Cat. No.: VC2450612

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70291-67-7 |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)morpholine |

| Standard InChI | InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |

| Standard InChI Key | KDWPYZPZUPWJGB-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Properties

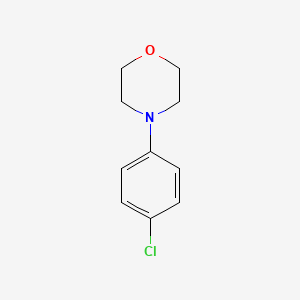

4-(4-Chlorophenyl)morpholine is an aromatic heterocyclic compound containing a morpholine ring attached to a para-chlorophenyl group. The compound serves as an important building block in organic synthesis and has applications in various research fields.

Basic Information

| Parameter | Value |

|---|---|

| CAS Registry Number | 70291-67-7 |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| Creation Date in PubChem | October 25, 2006 |

| Last Modified in PubChem | April 5, 2025 |

Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-(4-chlorophenyl)morpholine |

| InChI | InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |

| InChIKey | KDWPYZPZUPWJGB-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=C(C=C2)Cl |

| Alternative Identifiers | DTXSID30439581, MFCD09038510, SCHEMBL21690 |

Structural Characteristics

The structure of 4-(4-Chlorophenyl)morpholine consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) connected to a para-chlorophenyl group via the nitrogen atom of the morpholine ring.

Molecular Structure

The compound features a morpholine ring in its characteristic chair conformation, with the nitrogen atom forming a direct bond to the 4-chlorophenyl group. This specific structural arrangement influences the compound's chemical reactivity and physical properties .

Chemical Bonding and Conformation

The nitrogen atom in the morpholine ring adopts a slightly pyramidal geometry, with the bond to the aromatic ring being approximately 1.4 Å in length. The chlorine atom at the para position of the phenyl ring introduces electronic effects that influence the electron distribution throughout the molecule .

Physical Properties

4-(4-Chlorophenyl)morpholine possesses distinct physical properties that are important for its handling, storage, and application in various chemical processes.

Physical State and Appearance

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | White to off-white solid |

| Purity (Commercial) | Typically ≥98% |

Solubility and Stability

The compound demonstrates moderate solubility in organic solvents such as ethanol, tetrahydrofuran, and dichloromethane, while showing limited solubility in water. This solubility profile is typical of compounds containing both polar morpholine and nonpolar aromatic components .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 4-(4-Chlorophenyl)morpholine, with varying reaction conditions, yields, and starting materials.

Reaction Parameters

| Parameter | Condition |

|---|---|

| Temperature | 100°C |

| Duration | 12 hours |

| Atmosphere | Inert (argon) |

| Vessel | Sealed tube |

| Yield | 86% |

| Purification | Silica gel column chromatography |

Applications and Research Applications

4-(4-Chlorophenyl)morpholine serves multiple purposes across different scientific and industrial domains.

Research Applications

The compound is primarily used as an organic building block in the synthesis of more complex molecules, particularly those with potential pharmacological activity. Its morpholine ring provides useful water solubility while the chlorophenyl group offers binding capabilities to various biological targets .

Precursor in Pharmaceutical Synthesis

4-(4-Chlorophenyl)morpholine serves as a precursor in the development of pharmaceutical compounds. The morpholine moiety is present in numerous bioactive compounds, including antidepressants, antipsychotics, and analgesics. The chlorophenyl group provides opportunities for further functionalization through various coupling reactions .

Chemical Probe and Reagent

In chemical research, the compound functions as a useful reagent for structure-activity relationship studies and as a chemical probe for investigating biological systems .

| Condition | Recommendation |

|---|---|

| Temperature | Room temperature (RT) |

| Stock Solution Storage (-80°C) | Use within 6 months |

| Stock Solution Storage (-20°C) | Use within 1 month |

| Container | Air-tight container protected from light |

Solution Preparation Guidelines

For research applications requiring solution preparation, appropriate solvents should be selected based on the compound's solubility profile. Heat treatment at 37°C followed by ultrasonic bath agitation can increase solubility if needed .

| Supplier Examples | Specifications |

|---|---|

| Research Suppliers | Typically available in 1g, 5g, 10g, and larger quantities |

| Purity | Generally ≥98% |

| Format | Powder or crystalline solid |

| Research Grade | Available for laboratory and research applications |

Related Compounds and Derivatives

Several compounds structurally related to 4-(4-Chlorophenyl)morpholine have been synthesized and studied.

Structural Analogs

| Compound | CAS Number | Relationship to 4-(4-Chlorophenyl)morpholine |

|---|---|---|

| N-(4-Chlorobenzoyl)morpholine | 19202-04-1 | Contains carbonyl linkage between morpholine and 4-chlorophenyl |

| N-(4-chlorophenyl)morpholine-4-carboxamide | 52625-27-1 | Contains carboxamide linkage |

| 3-(4-chlorophenyl)morpholine hydrochloride | Not specified | Positional isomer as hydrochloride salt |

Derivatives in Chemical Research

More complex derivatives incorporating the 4-(4-chlorophenyl)morpholine scaffold have been synthesized for various research purposes, including the development of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, which represent an important class of compounds with potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume